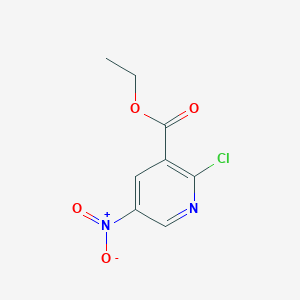

Ethyl 2-chloro-5-nitronicotinate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOWYVJYDSTHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566176 | |

| Record name | Ethyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151322-83-7 | |

| Record name | Ethyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-5-nitronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Key Intermediate in Heterocyclic Chemistry

The reactivity of the pyridine (B92270) ring in ethyl 2-chloro-5-nitronicotinate is profoundly influenced by its substituents. The electron-withdrawing nitro group, coupled with the chloro substituent, activates the pyridine ring towards nucleophilic aromatic substitution. This heightened reactivity makes the chloro group at the 2-position a good leaving group, facilitating its displacement by a variety of nucleophiles. This property is the cornerstone of its utility in the synthesis of a diverse array of substituted pyridine derivatives and fused heterocyclic systems.

The ester functionality at the 3-position provides an additional site for chemical modification, further expanding its synthetic potential. This combination of reactive sites allows for a stepwise and controlled introduction of different functionalities, enabling the construction of intricate molecular architectures.

Contextual Role in Pharmaceutical and Agrochemical Development

Established Synthetic Routes to this compound

The synthesis of this compound primarily involves the esterification of 2-chloro-5-nitronicotinic acid or the functionalization of the pyridine ring through chlorination and nitration.

Esterification Approaches to Nicotinic Acid Derivatives

The direct esterification of 2-chloro-5-nitronicotinic acid with ethanol (B145695) is a common method for producing this compound. This reaction is typically carried out in the presence of an acid catalyst. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with ethanol. For instance, 2-chloro-5-nitronicotinic acid can be treated with thionyl chloride to form the corresponding acyl chloride, which is then esterified. guidechem.com

Chlorination and Nitration Strategies for Pyridine Ring Functionalization

The functionalization of the pyridine ring through chlorination and nitration is a critical aspect of synthesizing this compound and its analogs. chemistryjournal.net

Nitration: The nitration of nicotinic acid derivatives often employs a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. masterorganicchemistry.com The position of nitration is influenced by the existing substituents on the ring. For example, the nitration of 2-hydroxynicotinic acid in the presence of concentrated sulfuric acid yields 2-hydroxy-5-nitronicotinic acid. guidechem.com

Chlorination: Chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). guidechem.comchemicalbook.com For instance, 2-hydroxy-5-nitronicotinic acid can be converted to 2-chloro-5-nitronicotinic acid by heating with phosphorus oxychloride. guidechem.comechemi.com The reaction of nitrite (B80452) with hypochlorous acid can also generate reactive species capable of both nitrating and chlorinating phenolic compounds. nih.gov

The following table summarizes a synthetic route to a related compound, mthis compound, which highlights these functionalization strategies.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Hydroxynicotinic acid | Nitric acid, Sulfuric acid | 2-Hydroxy-5-nitronicotinic acid |

| 2 | 2-Hydroxy-5-nitronicotinic acid | Phosphorus oxychloride | 2-Chloro-5-nitronicotinic acid |

| 3 | 2-Chloro-5-nitronicotinic acid | Methanol (B129727) | Mthis compound |

This table illustrates a typical reaction sequence for the synthesis of a nicotinic acid derivative.

Synthesis of Key Precursors and Analogues Relevant to this compound

The synthesis of this compound relies on the availability of key precursors, most notably 2-chloro-5-nitronicotinic acid.

Preparation of 2-Chloro-5-nitronicotinic Acid

A common method for the preparation of 2-chloro-5-nitronicotinic acid starts from 2-hydroxynicotinic acid. guidechem.com The process involves two main steps:

Nitration: 2-Hydroxynicotinic acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture is stirred at an elevated temperature to facilitate the introduction of the nitro group at the 5-position of the pyridine ring, yielding 2-hydroxy-5-nitronicotinic acid. guidechem.com

Chlorination: The resulting 2-hydroxy-5-nitronicotinic acid is then reacted with a chlorinating agent, such as phosphorus oxychloride, often with a catalytic amount of dimethylformamide. guidechem.com This step replaces the hydroxyl group with a chlorine atom, affording 2-chloro-5-nitronicotinic acid. guidechem.com An alternative method utilizes thionyl chloride for the chlorination step. chemicalbook.com

Another synthetic approach starts from 2-amino-3-methylpyridine, which undergoes a three-step process to yield 2-chloro-5-nitronicotinic acid. guidechem.com

Routes to Related Nitronicotinates and Chloropyridines

The synthesis of related nitronicotinates and chloropyridines often involves similar methodologies. For instance, mthis compound can be prepared by esterifying 2-chloro-5-nitronicotinic acid with methanol. echemi.com

The synthesis of 2-chloro-5-fluoro-nicotinic acid ethyl ester, an analogue, has been reported starting from 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester. patsnap.com This transformation can be achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst or a Lindlar catalyst in the presence of triethylamine. patsnap.com

The following table outlines the synthesis of 2-chloro-5-fluoro-nicotinic acid ethyl ester, showcasing different catalysts and their resulting yields.

| Starting Material | Catalyst | Yield |

| 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester | Lindlar catalyst | 55% |

| 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester | 5% Pd-C | 43% |

| 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester | 5% Raney nickel | 25% |

This table compares the efficiency of different catalysts in the synthesis of a fluorinated analogue. patsnap.com

Methodological Advancements in this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of nitrated aromatic compounds. frontiersin.org While specific advancements for the synthesis of this compound are not extensively detailed in the provided search results, the general trend in organic synthesis is towards the use of greener reagents and catalysts. researchgate.net For example, the development of nanoscale iron oxide-catalyzed synthesis of nitriles from aldehydes and aqueous ammonia (B1221849) points towards a move away from harsh reaction conditions. researchgate.net Such advancements could potentially be adapted for the synthesis of nicotinic acid derivatives in the future, offering more sustainable routes.

One-Pot Reaction Sequences

While a direct one-pot synthesis for this compound from simple starting materials is not extensively documented, a one-pot methodology for the closely related compound, 2-chloro-5-nitropyridine, provides a valuable framework. This process, which proceeds through a 2-hydroxy-5-nitropyridine (B147068) intermediate, can be adapted for the synthesis of the target ethyl ester.

A plausible one-pot reaction sequence for this compound would involve the initial formation of ethyl 2-hydroxy-5-nitronicotinate in the same reaction vessel, followed by in-situ chlorination. A patented method for a similar compound outlines a process starting from an ethyl 2-bromoacrylate and nitromethane (B149229). uni.lu This is followed by condensation with triethyl orthoformate and a pyridine cyclization step using ammonia and an ammonium (B1175870) salt to yield the 2-hydroxy-5-nitropyridine intermediate. uni.lu The subsequent chlorination is then carried out in the same pot.

A proposed one-pot synthesis starting from ethyl 2-bromoacrylate is detailed in the table below, adapted from a similar synthesis. uni.lu

Table 1: Proposed One-Pot Reaction Sequence for this compound

| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Duration (hours) | Intermediate/Product |

| 1. Addition Reaction | Ethyl 2-bromoacrylate, Nitromethane | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 40-45 | 6 | Adduct of nitromethane and ethyl 2-bromoacrylate |

| 2. Condensation | Intermediate from Step 1, Triethyl orthoformate | Zinc Chloride | 90-95 | 6 | Condensed intermediate |

| 3. Cyclization | Intermediate from Step 2 | 10% Ammonia, Ethanol, Ammonium Chloride | 50-55 | 4 | Ethyl 2-hydroxy-5-nitronicotinate |

| 4. Chlorination | Ethyl 2-hydroxy-5-nitronicotinate | Phosphorus oxychloride, Phosphorus pentachloride | 60 | 16 | This compound |

This table is a proposed sequence based on the synthesis of a related compound and would require experimental verification for the synthesis of this compound.

Optimized Reaction Conditions and Yield Enhancements

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Drawing from methodologies for similar compounds, several parameters can be fine-tuned. uni.lu

For the formation of the ethyl 2-hydroxy-5-nitronicotinate intermediate, the choice of base for the initial addition reaction, the Lewis acid catalyst for condensation, and the conditions for the cyclization step are critical. The use of organic bases like DBU or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) has been reported. uni.lu For the condensation step, various Lewis acids can be employed, with zinc chloride being a documented example. uni.lu The temperature and duration of each step are also key variables to control for optimal conversion and to minimize side reactions.

The chlorination of the 2-hydroxypyridine (B17775) intermediate is a pivotal step affecting the final yield. A mixture of phosphorus oxychloride and phosphorus pentachloride is an effective chlorinating agent for this transformation. uni.lu The reaction temperature and time for the chlorination step must be carefully controlled to ensure complete conversion while avoiding degradation of the product. An excess of the chlorinating agent is often used to drive the reaction to completion, and any remaining reagent is typically removed by distillation under reduced pressure. uni.lu

The table below summarizes the optimized conditions reported for the synthesis of the intermediate and its subsequent chlorination in the preparation of a related compound, which could be applied to enhance the yield of this compound. uni.lu

Table 2: Optimized Reaction Conditions for Synthesis and Potential Yield Enhancement

| Reaction Step | Parameter | Optimized Condition | Reported Yield of Intermediate/Final Product* |

| Intermediate Formation | |||

| Addition Reaction | Temperature | 40-65 °C | - |

| Duration | 2-8 hours | - | |

| Condensation Reaction | Temperature | 90-100 °C | - |

| Duration | 5-12 hours | - | |

| Pyridine Cyclization | Temperature | 50-65 °C | 90.6% (for 2-hydroxy-5-nitropyridine) |

| Duration | 2-8 hours | ||

| Chlorination | |||

| Chlorinating Agent | Reagent | Phosphorus oxychloride and Phosphorus pentachloride | 89.5% (for 2-chloro-5-nitropyridine) |

| Temperature | 60-140 °C | ||

| Duration | 16 hours |

Yields are for the analogous 2-hydroxy-5-nitropyridine and 2-chloro-5-nitropyridine as reported in the patent literature. uni.lu These conditions provide a starting point for the optimization of this compound synthesis.

Further yield enhancement can be achieved through careful work-up and purification procedures. After the chlorination reaction, the product is typically isolated by pouring the reaction mixture into ice water, followed by extraction with an organic solvent like ethyl acetate. guidechem.com Washing the organic phase with a saturated saline solution and drying over an anhydrous salt such as sodium sulfate (B86663) are standard procedures to remove impurities before the final product is obtained by solvent evaporation. uni.lu Recrystallization can be employed to further purify the final product. uni.lu

Reaction Pathways and Advanced Chemical Reactivity of Ethyl 2 Chloro 5 Nitronicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in ethyl 2-chloro-5-nitronicotinate is electron-deficient, a characteristic that is further intensified by the presence of the strongly electron-withdrawing nitro group. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the chlorine atom.

Chlorine Displacement Reactions

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. This reactivity is a direct consequence of the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 5-position, which stabilize the intermediate Meisenheimer complex formed during the SNAr reaction. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted nicotinic acid derivatives.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiols. For instance, the reaction with primary and secondary amines can yield 2-amino-5-nitronicotinate derivatives. The reaction of primary amines with similar chloro-substituted esters, such as ethyl chloroacetate, readily proceeds to give the corresponding amino-substituted ester, demonstrating the higher lability of the chloro group compared to the ester moiety. researchgate.net

Table 1: Examples of Chlorine Displacement Reactions on Related 2-Chloropyridine (B119429) Systems

| Nucleophile | Product | Reaction Conditions | Reference |

| Aryloxide ion | Nitropyridyl aryl ethers | Base-catalyzed | researchgate.net |

| Amines | 2-Aminopyridine derivatives | Not specified | dissertationtopic.net |

Note: This table presents reactions on analogous 2-chloropyridine systems to illustrate the expected reactivity of this compound.

Nitro Group Reactivity in Substitution Processes

While the chlorine atom is the more common leaving group in nucleophilic substitution reactions of this compound, the reactivity of the nitro group in such processes is also a subject of investigation in related nitroaromatic systems. In certain cases, particularly with strong nucleophiles and under specific reaction conditions, the nitro group itself can be displaced. However, for 2-chloro-5-nitropyridine (B43025) derivatives, the displacement of the chlorine atom is generally the favored pathway due to the inherent lability of the C-Cl bond in this electron-poor aromatic system.

Transformations of the Ester Moiety

The ethyl ester group at the 3-position of the pyridine ring offers another site for chemical modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis Studies and Carboxylic Acid Derivatization

The ethyl ester of 2-chloro-5-nitronicotinate can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-nitronicotinic acid. This transformation is typically carried out under basic conditions, for example, using an aqueous solution of a hydroxide (B78521) salt such as sodium hydroxide or potassium hydroxide, followed by acidification. The resulting 2-chloro-5-nitronicotinic acid is a valuable intermediate in its own right, for instance, in the synthesis of certain herbicides and pharmaceuticals. guidechem.com The hydrolysis of the ester provides a handle for further derivatization, such as conversion to amides or other esters.

Table 2: Conditions for Hydrolysis of Related Nicotinic Acid Esters

| Starting Material | Reagents | Product | Reference |

| 2-Chloro-3-trichloromethylpyridine | 100% Phosphoric Acid | 2-Chloronicotinic acid | Not specified |

| 2-Chloro-3-trichloromethylpyridine | Alkali (e.g., NaOH, KOH) | 2-Chloronicotinic acid | Not specified |

Note: This table illustrates typical conditions for the hydrolysis of related compounds to the corresponding carboxylic acid.

Transesterification Reactions

Transesterification of the ethyl ester can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the synthesis of other alkyl esters of 2-chloro-5-nitronicotinic acid. The choice of catalyst and reaction conditions can influence the efficiency of the transformation. For example, using a large excess of the new alcohol can drive the equilibrium towards the desired product. Catalysts such as V2O5 have been shown to be effective for the transesterification of other ethyl esters. nih.gov

Reactions Involving the Nitro Group

The nitro group is a key functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the pyridine ring, transforming the substituent from strongly electron-withdrawing to strongly electron-donating.

The reduction of the nitro group in 2-chloro-5-nitropyridine derivatives can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl2) in the presence of a strong acid (e.g., HCl), or iron (Fe) powder in acetic acid, are also effective. The resulting 2-chloro-5-aminonicotinate is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. For instance, the reduction of 2-chloro-5-nitropyridine has been reported using (2-pyridyl)phenyl methanol (B129727) as a reagent. sci-hub.st

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product | Reference |

| H2, Pd/C | Acetonitrile, HCOONH4 | Formanilide | sci-hub.st |

| SmI2-H2O | THF, Room Temperature | Piperidine | clockss.org |

| SnCl2, HCl | Not specified | Amine | guidechem.com |

| Fe, Acetic Acid | Not specified | Amine | Not specified |

Note: This table lists common methods for the reduction of aromatic nitro groups, which are applicable to this compound.

Reduction to Amine Functionalities

The selective reduction of the nitro group on the pyridine ring to a primary amine is a fundamental transformation, yielding ethyl 5-amino-2-chloronicotinate. This reaction significantly alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which in turn modifies the reactivity of the pyridine ring and opens up new avenues for further functionalization.

Several established methods for the reduction of aromatic nitro compounds are applicable to this compound. The choice of reagent is crucial to ensure chemoselectivity, leaving the chloro and ester functionalities intact. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a common and effective method. However, care must be taken, as some hydrogenation catalysts can also lead to dehalogenation (removal of the chlorine atom).

Alternatively, metal-based reductions in acidic media provide a reliable route. Reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or elemental iron (Fe) or zinc (Zn) powder in acetic acid, are widely used for this transformation. These methods are often preferred for their mildness and high chemoselectivity, avoiding the reduction of other functional groups. The resulting product, ethyl 5-amino-2-chloronicotinate, is a known compound available commercially, confirming the viability of these reductive pathways.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, various solvents (e.g., EtOH, EtOAc) | Highly efficient, but may cause dehalogenation. |

| H₂/Raney Ni | Hydrogen gas, various solvents | Often used when dehalogenation is a concern with Pd/C. |

| SnCl₂·2H₂O / HCl | Ethanol (B145695) or other polar solvents, often with heating | Provides mild and selective reduction of the nitro group. |

| Fe / CH₃COOH | Acetic acid, often with an alcohol co-solvent, heating | A classic and cost-effective method for selective nitro reduction. |

Nitro Group in Tandem Reactions

The nitro group in this compound is not just a precursor to an amine; it can also actively participate in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such strategies are highly valued for their efficiency in rapidly building molecular complexity from simple starting materials.

One potential tandem sequence involves an initial Michael addition followed by an intramolecular cyclization. In such a scenario, the nitro group acts as a potent electron-withdrawing group, activating the pyridine ring for a conjugate addition by a suitable nucleophile. The intermediate formed could then undergo a subsequent intramolecular reaction. While this specific pathway is well-documented for nitroalkenes, its application to nitroarenes like this compound is more complex.

A more advanced strategy involves the reductive functionalization of the nitroarene. In these processes, the nitro group is deoxygenated in situ to generate a highly reactive aryl nitrene intermediate. This nitrene can undergo ring expansion to an azepine, which is then trapped by a nucleophile. A subsequent rearrangement and rearomatization can lead to the formation of ortho-aminated products in a tandem C-N and C-H functionalization sequence. This modern approach allows for the modular construction of highly decorated aromatic systems from readily available nitroarenes.

Condensation and Addition Reactions

Aldol Condensation Pathways

The direct participation of this compound in a classical Aldol condensation is not a commonly reported transformation. The Aldol reaction typically requires the formation of an enolate from a carbonyl compound by deprotonating an α-hydrogen. In the case of this compound, there are no sufficiently acidic protons on the carbon atom adjacent (alpha) to the ester's carbonyl group to be readily removed by common bases to form an enolate.

While functionalization at the 3-position is synthetically valuable, it is generally achieved through other means. For instance, nucleophilic substitution of the 2-chloro group can be followed by further manipulations. Research on related 2-chloro-3-nitropyridines has shown that nucleophiles like diethyl malonate can displace the chlorine atom, leading to C-C bond formation at the 2-position, which can then be elaborated further. However, this proceeds via a nucleophilic aromatic substitution mechanism rather than an Aldol pathway.

Michael Addition Strategies

While not a Michael donor, the electron-deficient nature of the pyridine ring in this compound makes it an excellent Michael acceptor in a broader sense, specifically through conjugate addition reactions, also known as nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and

Catalytic Reactions and Cross-Coupling Methodologies

Other Metal-Catalyzed Transformations

While Suzuki and Buchwald-Hartwig reactions represent key transformations of this compound, the reactivity of this versatile building block extends to other important metal-catalyzed cross-coupling reactions. These alternative transformations, including the Sonogashira, Heck, and Stille couplings, further broaden the synthetic utility of this compound, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. However, detailed research findings and specific applications of this compound in these particular reactions are not extensively documented in readily available scientific literature.

The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl moiety at the 2-position of the pyridine ring of this compound.

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl or vinyl halides with alkenes. This would enable the introduction of a substituted vinyl group at the 2-position of the pyridine core.

The Stille coupling utilizes a palladium catalyst to couple organic halides with organotin compounds. This reaction offers a pathway to introduce a wide variety of organic substituents, carried by the organostannane reagent, onto the pyridine ring.

Despite the established utility of these reactions in organic synthesis, specific examples detailing the reaction conditions, catalyst systems, and yields for the transformation of this compound are not prominently reported in peer-reviewed journals or patents. The electronic properties of the substrate, particularly the presence of the electron-withdrawing nitro group, would likely influence its reactivity in these catalytic cycles. Further research in this area would be necessary to fully explore and document the scope and limitations of these other metal-catalyzed transformations for this specific compound.

Without concrete experimental data from the scientific literature, the generation of detailed research findings and interactive data tables for these specific reactions of this compound is not possible at this time.

Applications of Ethyl 2 Chloro 5 Nitronicotinate in Advanced Chemical Synthesis

Utility in Medicinal Chemistry and Drug Discovery

The 2-chloro-5-nitropyridine (B43025) framework, of which Ethyl 2-chloro-5-nitronicotinate is a key example, is an important structural motif in the creation of new pharmaceutical compounds. google.com Chlorine-containing molecules are significantly represented in medicine, with many FDA-approved drugs relying on chlorine chemistry to treat a wide range of diseases, including cancer and various infections. nih.gov this compound's role as a chemical intermediate allows for its incorporation into larger, more complex molecules with potential therapeutic activity. guidechem.com

The precursor to this class of compounds, 2-chloro-5-nitropyridine, is identified as a crucial intermediate in the synthesis of antibiotics and other medicines. google.com The chemical structure of this compound provides a foundation for developing novel agents designed to combat microbial infections. The presence of chlorine in a molecule can often enhance its biological activity, a principle leveraged in the development of many therapeutic agents. nih.gov

While specific anticancer drugs derived directly from this compound are not extensively documented in public literature, its parent compound, 2-Chloro-5-nitronicotinic acid, is noted as a chemical intermediate for pharmaceuticals. guidechem.com Chlorine chemistry is fundamental to a significant percentage of pharmaceuticals in the United States, including drugs for cancer treatment. nih.gov The reactivity of the nicotinate (B505614) scaffold allows it to be a starting point for the synthesis of more elaborate molecules designed for oncological applications.

This compound is primarily valued as a precursor for more complex, targeted pharmaceutical compounds. guidechem.com The term "medicaments" is associated with its precursor, 2-chloro-5-nitropyridine, highlighting its foundational role in drug synthesis pathways. google.com The strategic placement of the chloro and nitro groups allows for sequential, site-selective reactions, enabling medicinal chemists to build intricate molecular architectures required for targeted therapies.

Applications of the 2-Chloro-5-nitropyridine Scaffold

The following table summarizes the documented applications of this compound and its closely related precursors, highlighting their role as foundational intermediates.

| Application Area | Specific Use | Supporting Compound |

| Medicinal Chemistry | Intermediate for Pharmaceuticals/Medicaments | 2-Chloro-5-nitronicotinic acid, 2-chloro-5-nitropyridine |

| Medicinal Chemistry | Intermediate for Antibiotics | 2-chloro-5-nitropyridine |

| Agrochemicals | Synthesis of Herbicides | 2-Chloro-5-nitronicotinic acid |

| Agrochemicals | Synthesis of Pesticides | 2-Chloro-5-nitronicotinic acid |

| Agrochemicals | Synthesis of Bactericides | 2-chloro-5-nitropyridine |

Contribution to Agrochemical Synthesis

In addition to its role in medicine, the 2-chloro-5-nitropyridine structure is integral to the development of modern agrochemicals designed to protect crops and improve yields.

There is a clear precedent for the use of this chemical family in creating herbicides. The related compound, 2-Chloro-5-nitronicotinic acid, has been utilized by companies such as Rhône-Poulenc Agricultural Co., Ltd. as an intermediate in the synthesis of new herbicidal agents. guidechem.com Given that this compound is a direct ester derivative of this acid, it functions as a key component in the same manufacturing pathways.

The utility of this scaffold extends to the broader category of pesticides. 2-Chloro-5-nitronicotinic acid is documented as an intermediate in pesticide synthesis. guidechem.com Furthermore, its precursor, 2-chloro-5-nitropyridine, is an intermediate for bactericides and plant growth regulators, underscoring the versatility of this chemical framework in creating a range of products for crop protection. google.com

Synthesis of Complex Heterocyclic Systems

The strategic placement of chloro, nitro, and ester functional groups on the pyridine (B92270) ring makes this compound an ideal precursor for the assembly of various fused and substituted nitrogen heterocycles.

The synthesis of pyrazolo[4,3-b]pyridines, a scaffold of significant interest due to its diverse biological activities, can be achieved using methodologies applied to similar chloronitropyridine systems. nih.gov An efficient strategy involves a sequence of a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a modified Japp–Klingemann reaction. nih.gov Although detailed for the regioisomeric 2-chloro-3-nitropyridines, this pathway highlights a potent method applicable to this compound.

The general sequence commences with the SNAr reaction between the chloronitropyridine and a β-ketoester like ethyl acetoacetate (B1235776) in the presence of a base such as sodium hydride (NaH). nih.gov The resulting intermediate is then subjected to a one-pot azo-coupling with an arenediazonium salt, followed by deacylation and cyclization to furnish the pyrazolo[4,3-b]pyridine core. nih.gov This protocol offers operational simplicity and the advantage of using stable arenediazonium tosylates. nih.gov

Furthermore, this synthetic approach has been successfully extended to the preparation of 1-arylindazoles. The one-pot procedure combines the Japp–Klingemann reaction and the cyclization of the resulting hydrazone to efficiently yield the indazole ring system. nih.gov Another established route to indazoles involves the condensation of ortho-haloaryl carbonyl compounds with hydrazine (B178648), suggesting that this compound could similarly react with hydrazine to form the corresponding pyrazolo[4,3-c]pyridine, a regioisomer of the indazole family. sapphirebioscience.com

Table 1: Representative Synthesis of Pyrazolo[4,3-b]pyridines from a Regioisomeric Precursor

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |

| 2-Chloro-3-nitropyridine | Ethyl acetoacetate, NaH | Arenediazonium tosylate, Pyrrolidine | Pyrazolo[4,3-b]pyridine derivative | Good | nih.gov |

This compound is a direct precursor to substituted nicotinamides, which are integral components of many biologically active molecules. The ethyl ester group can be readily converted into a primary, secondary, or tertiary amide through aminolysis. A more documented route involves the hydrolysis of the ester to its corresponding carboxylic acid, 2-chloro-5-nitronicotinic acid, followed by amidation. guidechem.com

A typical procedure involves first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂). guidechem.com The subsequent reaction of this activated intermediate with aqueous ammonia (B1221849) or a desired amine furnishes the target nicotinamide (B372718) derivative. guidechem.com In one documented synthesis, 2-chloro-5-nitronicotinic acid was refluxed in thionyl chloride, and the resulting acid chloride was treated with aqueous ammonia in acetone (B3395972) to produce 2-chloro-5-nitro-3-amidopyridine with a yield of 54.2%. guidechem.com Given the high reactivity of the ethyl ester towards aminolysis, direct conversion of this compound with ammonia or amines under appropriate conditions presents a more atom-economical pathway to these valuable nicotinamide intermediates.

Table 2: Synthesis of 2-chloro-5-nitro-3-amidopyridine

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |

| 2-Chloro-5-nitronicotinic acid | Thionyl chloride (SOCl₂) | Aqueous Ammonia | 2-chloro-5-nitro-3-amidopyridine | 54.2% | guidechem.com |

The value of this compound extends beyond the specific examples above, positioning it as a versatile tool in the broader construction of nitrogen-containing heterocycles. nih.govgoogle.com Nitropyridine derivatives are recognized as important intermediates for synthesizing a wide array of bioactive molecules, including bactericides, plant growth regulators, and pharmaceuticals. nih.govbldpharm.com

The chlorine atom at the 2-position is readily displaced by various nucleophiles (O, N, and S-based), allowing for the introduction of diverse functional groups. nih.gov Simultaneously, the nitro group at the 5-position can be reduced to an amino group, which opens up a vast number of subsequent transformations, such as diazotization reactions, amide bond formations, or the construction of new heterocyclic rings. This dual reactivity allows for sequential and regioselective modifications, making it a powerful building block for complex drug candidates and other functional organic molecules. researchgate.net

Emerging Applications in Materials Science

The reactivity profile of this compound also makes it a valuable precursor for the synthesis of functional organic materials, including dyes, pigments, and components for specialty applications.

While not a dye itself, this compound is a key starting material for the synthesis of certain classes of dyes, particularly azo dyes. nih.govnih.gov The synthesis of azo dyes, which constitute a major class of synthetic colorants, classically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. researchgate.netnih.gov

The synthetic utility of this compound in this context stems from the facile reduction of its nitro group to a primary amine. This transformation yields ethyl 5-amino-2-chloronicotinate, an aromatic amine. This amine can then be converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. nih.gov The resulting diazonium salt is a potent electrophile that can react with various coupling partners (e.g., phenols, anilines, or other electron-rich heterocycles) to generate a diverse library of azo dyes with tailored colors and properties. nih.govijirset.com The presence of the pyridine ring and other substituents on the chromophore can be used to tune the final color and performance characteristics of the dye. nih.gov

This compound serves as an important intermediate in the production of various specialty chemicals, particularly for the pharmaceutical and agrochemical industries. guidechem.comnih.gov Its role as a functionalized building block allows for the efficient synthesis of complex target molecules. nih.gov

Intriguingly, the core scaffold of this molecule shows potential in the field of organic catalysis. While the compound itself is not a catalyst, a closely related derivative, 2-hydroxy-5-nitropyridine (B147068), has been identified as a new, safe, and highly effective catalyst for promoting imidazolide (B1226674) coupling reactions, which are crucial for forming amide bonds in complex syntheses. acs.org This discovery suggests that other derivatives of the 5-nitropyridine scaffold, potentially accessible from this compound, could be explored for their catalytic activities, opening a new avenue for its application in materials and process chemistry.

Computational Chemistry and Theoretical Studies on Ethyl 2 Chloro 5 Nitronicotinate

Reaction Mechanism Elucidation through Computational Modeling

There is no available research that employs computational modeling to elucidate the mechanisms of reactions involving Ethyl 2-chloro-5-nitronicotinate. These studies are essential for mapping out transition states, intermediates, and energy barriers, thereby providing a detailed picture of how the molecule transforms during a chemical process.

Conformational Analysis and Intermolecular Interactions

Detailed conformational analysis and studies on the intermolecular interactions of this compound are absent from the scientific literature. This type of research would clarify the molecule's preferred three-dimensional shapes and how it interacts with itself or other molecules, which is fundamental to understanding its physical properties and behavior in different environments.

Predictive Studies of Reactivity and Selectivity

No predictive studies based on computational models have been published for this compound. Such research would utilize its calculated electronic and structural properties to forecast its reactivity in various chemical reactions and predict the selectivity for forming specific products.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Chloro 5 Nitronicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Applications in Structural Confirmation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of substituted pyridines like Ethyl 2-chloro-5-nitronicotinate, the chemical shifts (δ) and coupling patterns of the aromatic protons are particularly diagnostic.

For the closely related precursor, 2-chloro-5-nitropyridine (B43025) , the ¹H NMR spectrum (in CDCl₃) shows distinct signals for the three protons on the pyridine (B92270) ring. These typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro and chloro groups. The expected signals would be a doublet for the proton at C6 (adjacent to the nitrogen), a doublet of doublets for the proton at C4, and a doublet for the proton at C3.

For this compound, the spectrum would additionally feature signals corresponding to the ethyl ester group. This would include a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), typically found in the upfield region of the spectrum. The integration of these signals would confirm the number of protons in each environment, and the coupling constants would provide information about the connectivity of the atoms.

A patent describing the synthesis of 2-chloro-5-nitropyridine provides the following ¹H NMR data in CDCl₃: δ 9.25 (d, 1H), 8.47 (dd, 1H), 7.57 (d, 1H). This pattern is consistent with the structure of the 2-chloro-5-nitropyridine ring.

| Proton Assignment (2-chloro-5-nitropyridine) | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 9.25 | Doublet (d) |

| H-4 | 8.47 | Doublet of Doublets (dd) |

| H-3 | 7.57 | Doublet (d) |

This table is based on data for the related compound 2-chloro-5-nitropyridine.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of the signal indicates its electronic environment.

For this compound, the ¹³C NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridine ring would appear in the aromatic region (typically δ 120-160 ppm), with the carbon bearing the chloro group (C2) and the carbon bearing the nitro group (C5) being significantly influenced by these substituents. The carbonyl carbon of the ester group would appear further downfield (δ 160-180 ppm), while the methylene and methyl carbons of the ethyl group would be found in the upfield region (δ 10-70 ppm).

The ¹³C NMR data for 2-chloro-5-nitropyridine in CDCl₃ has been reported as: δ 157.1, 145.4, 143.4, 133.6, 124.8. These shifts correspond to the five carbon atoms of the pyridine ring.

| Carbon Assignment (2-chloro-5-nitropyridine) | Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 157.1, 145.4, 143.4, 133.6, 124.8 |

This table is based on data for the related compound 2-chloro-5-nitropyridine.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₈H₇ClN₂O₄), HRMS would be used to confirm this elemental composition by matching the experimentally measured mass with the calculated exact mass.

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.01671 |

| [M+Na]⁺ | 252.99865 |

| [M+NH₄]⁺ | 248.04325 |

This table contains predicted HRMS data.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the identity of the components.

In the analysis of a sample of this compound, the LC would separate the target compound from any impurities or starting materials. The eluent from the LC column would then be introduced into the mass spectrometer, which would provide the mass of the eluting components. A pure sample would show a single major peak in the chromatogram with a corresponding mass spectrum confirming the molecular weight of this compound. A recent patent describes a method using LC-MS/MS to determine the concentration of related compounds in biological matrices, highlighting the utility of this technique in quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated that can be used to calculate the electron density map of the molecule, and thus the positions of the atoms.

For this compound, if a suitable single crystal could be grown, X-ray crystallography would provide unambiguous confirmation of its structure. It would reveal the bond lengths, bond angles, and torsion angles within the molecule, as well as how the molecules pack together in the crystal lattice. This technique is particularly valuable for confirming the regiochemistry of substituents on the pyridine ring. Studies on related 2-chloro-5-nitropyridine derivatives have utilized X-ray diffraction to resolve their crystal structures and confirm the regioselectivity of their synthesis.

The structural information obtained from X-ray crystallography is the gold standard for molecular structure determination and is invaluable for understanding the solid-state properties of a compound.

Green Chemistry and Sustainable Approaches in the Research of Ethyl 2 Chloro 5 Nitronicotinate

Environmentally Benign Synthetic Protocols

The synthesis of highly functionalized pyridine (B92270) derivatives like Ethyl 2-chloro-5-nitronicotinate traditionally involves multi-step processes that can utilize hazardous reagents and solvents, leading to significant waste generation. The adoption of greener protocols is essential to mitigate these environmental impacts.

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest portion of waste. nih.gov Traditional dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective for many organic reactions but are derived from fossil fuels and face increasing regulatory scrutiny due to their toxicity. nih.govdigitellinc.com

A promising green alternative is Cyrene (dihydrolevoglucosenone), a bio-based solvent derived from cellulose. nih.govnih.gov Cyrene has demonstrated its utility as a substitute for conventional polar aprotic solvents in a variety of chemical transformations, including those important for the synthesis of bioactive molecules and functional materials. nih.govmdpi.comresearchgate.net Its biodegradability and lower toxicity profile make it an attractive medium for reactions involved in the synthesis of heterocyclic compounds. nih.govdigitellinc.com While specific studies on the use of Cyrene for the synthesis of this compound are not yet prevalent, its successful application in N-alkylation reactions and nucleophilic aromatic substitutions suggests its potential suitability for the synthetic steps leading to this compound. digitellinc.commdpi.com

Table 1: Comparison of Conventional Solvents and a Green Alternative

| Solvent | Source | Key Hazards | Green Chemistry Consideration |

| N,N-Dimethylformamide (DMF) | Fossil Fuels | Reproductive hazard, liver toxin | Poor |

| N-Methyl-2-pyrrolidone (NMP) | Fossil Fuels | Reproductive hazard | Poor |

| Cyrene | Biomass (Cellulose) | Biodegradable, lower toxicity | Excellent |

This table provides a comparative overview of common industrial solvents and the green solvent Cyrene, highlighting their origin and associated health and environmental concerns.

Waste minimization in the synthesis of pyridine derivatives can be approached from several angles. One key strategy is the development of one-pot, multi-component reactions, which reduce the number of synthetic steps, thereby minimizing the need for purification of intermediates and the associated solvent and energy consumption. acs.orgnih.gov Another approach involves the use of solvent-impregnated resins (SIRs) for the selective recovery of pyridine derivatives from aqueous waste streams, which can be particularly useful in industrial-scale production. researchgate.net

Furthermore, designing synthetic routes that avoid the use of stoichiometric reagents, which are consumed in the reaction and generate significant waste, is crucial. For instance, traditional chlorination and nitration reactions often employ harsh and wasteful reagents. youtube.com The development of catalytic methods, as discussed in the following section, is a primary strategy for waste reduction. In the context of producing related compounds like 2-chloro-5-chloromethyl pyridine, methods have been developed to reduce the discharge of phosphorus-containing wastewater by substituting phosphorus oxychloride with other chlorinating agents. patsnap.com Such strategies could be adapted for the synthesis of this compound to improve its environmental profile.

Catalysis in Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced environmental impact. mt.com

Both homogeneous and heterogeneous catalysis offer significant advantages in the synthesis of functionalized pyridines. thieme-connect.com

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, allows for high selectivity and activity under mild reaction conditions. mt.comyoutube.comyoutube.com Transition-metal complexes are often employed for C-H bond functionalization, enabling the direct introduction of substituents onto the pyridine ring and avoiding the need for pre-functionalized starting materials. thieme-connect.comnih.gov For instance, titanocene-based catalysts have been used for the regioselective hydrosilylation of pyridines. nih.gov Such approaches could potentially be adapted for the specific substitution pattern of this compound.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers the significant advantage of easy separation and recycling of the catalyst, which simplifies product purification and reduces waste. rsc.org For example, nanomagnetic catalysts have been successfully used in the solvent-free synthesis of terpyridines, demonstrating high reusability. rsc.org While direct application to this compound is not documented, the principles of using solid-supported catalysts for reactions like nitration or halogenation of the pyridine ring are highly relevant for a sustainable synthetic process. acs.org

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. wikipedia.orgjocpr.com

Addition reactions, such as cycloadditions and catalytic hydrogenations, are inherently atom-economical. primescholars.comnih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts. wikipedia.orgprimescholars.com

For a hypothetical synthesis of this compound, calculating the atom economy for different potential routes would be a critical step in selecting the most sustainable option. For example, a reaction sequence that utilizes catalytic C-H activation for chlorination and nitration would likely have a higher atom economy than a route relying on stoichiometric reagents. The goal is to design a synthesis where the molecular weight of the desired product is as close as possible to the sum of the molecular weights of all reactants. wikipedia.org

Table 2: Principles of Atom Economy in Synthesis Design

| Reaction Type | General Atom Economy | Rationale |

| Addition | High | All reactant atoms are incorporated into the product. |

| Rearrangement | High | All reactant atoms are incorporated into the product. |

| Substitution | Lower | A leaving group is displaced, generating a byproduct. |

| Elimination | Lower | A small molecule is removed, generating a byproduct. |

This table outlines the general atom economy associated with different reaction types, a key consideration in designing green and efficient synthetic routes.

Process Intensification and Efficiency Improvements

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.compharmasalmanac.com This can be achieved through various technologies, including the use of continuous flow reactors and alternative energy sources like microwave irradiation.

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds. researchgate.netfrontiersin.org These benefits include enhanced heat and mass transfer, which allows for better control over reaction parameters, leading to higher yields, improved selectivity, and safer operation, especially when dealing with hazardous intermediates or exothermic reactions. pharmasalmanac.com The synthesis of pyridine derivatives has been shown to benefit from flow chemistry, with significant reductions in reaction times. researchgate.net

Microwave-assisted synthesis is another powerful tool for process intensification. acs.org It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. acs.orgnih.gov The one-pot, multi-component synthesis of novel pyridine derivatives under microwave irradiation has been reported to be highly efficient and environmentally friendly. acs.orgnih.gov

Future Research Perspectives and Unexplored Avenues for Ethyl 2 Chloro 5 Nitronicotinate

Novel Synthetic Transformations

The reactivity of the pyridine (B92270) ring in Ethyl 2-chloro-5-nitronicotinate, influenced by the chloro, nitro, and ester functional groups, presents a rich platform for exploring novel synthetic transformations. The electron-poor nature of the pyridine ring, accentuated by the nitro group, makes it an interesting substrate for various reactions. researchgate.net

Future research could focus on the development of innovative C-H functionalization techniques. researchgate.net While functionalization of pyridines has been a subject of intense research, achieving site-selectivity, particularly in polysubstituted pyridines, remains a challenge. researchgate.net New catalytic systems could be designed to selectively functionalize the C-4 and C-6 positions of the pyridine ring, opening up pathways to a wider array of derivatives.

Furthermore, the development of novel cross-coupling reactions beyond the well-established Suzuki coupling is a promising area. researchgate.net Exploring alternative coupling partners and catalytic systems could lead to the synthesis of complex molecular architectures that are currently difficult to access. The inherent reactivity of the 2-chloro position makes it an ideal handle for such transformations. nih.gov

Another intriguing avenue is the exploration of ring transformation reactions. Recent advancements have demonstrated the ability to transmute pyridine rings into other carbo- and heterocyclic systems. Applying these methodologies to a substituted pyridine like this compound could lead to the generation of unique and valuable molecular scaffolds.

Expansion of Biological and Material Applications

The current understanding of the biological and material applications of this compound is still in its nascent stages. The presence of the nitropyridine moiety, a known pharmacophore in various bioactive molecules, suggests significant potential for expansion in medicinal chemistry and agrochemicals. nih.gov

In the realm of medicinal chemistry, future research should systematically explore the potential of this compound derivatives as anticancer and antimicrobial agents. Nicotinic acid and its derivatives have already shown promise as anticancer agents, and the specific substitution pattern of the target molecule could confer unique biological activities. nih.govbenthamscience.com For instance, new derivatives could be designed and synthesized to target specific enzymes or receptors implicated in disease pathways. mdpi.comdntb.gov.ua

In the field of agrochemicals, the known herbicidal activity of nitropyridine derivatives provides a strong rationale for further investigation. nih.gov Research could focus on synthesizing and screening a library of compounds derived from this compound to identify new and more effective herbicides with novel modes of action. nih.gov

The material science applications of this compound are largely unexplored. The functional groups present in the molecule, including the ester and nitro groups, could be leveraged for the development of novel functional materials. For instance, the nitro group can be reduced to an amino group, providing a site for polymerization or surface modification. The extended π-system of the pyridine ring also suggests potential applications in organic electronics and photonics. nih.govmdpi.com

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While the general principles of nucleophilic aromatic substitution on chloropyridines are understood, detailed kinetic and computational studies on this specific substrate are lacking. rsc.org

Advanced mechanistic studies could employ a combination of experimental techniques, such as in-situ reaction monitoring, and computational modeling. These studies could elucidate the precise role of the substituents in modulating the reactivity of the pyridine ring and provide insights into the transition states of key reactions. This knowledge would be invaluable for the rational design of more efficient and selective synthetic protocols.

Integration with Automation and High-Throughput Methodologies

The integration of automation and high-throughput screening methodologies could significantly accelerate the exploration of the chemical space around this compound. Automated synthesis platforms could be employed to rapidly generate libraries of derivatives for biological and material science screening.

High-throughput screening techniques can then be used to quickly identify compounds with desired properties, such as potent biological activity or specific material characteristics. This approach would not only increase the efficiency of the research process but also enhance the chances of discovering novel applications for this versatile building block. The development of such integrated platforms represents a key future direction in chemical research. acs.org

Addressing Unexplored Reactivity Profiles

Beyond the more conventional transformations, there are several unexplored reactivity profiles of this compound that warrant investigation. For example, the selective reduction of the nitro group in the presence of the chloro and ester functionalities could provide access to valuable amino-substituted pyridines.

Furthermore, the potential for this compound to engage in multicomponent reactions could be explored. Multicomponent reactions offer a powerful tool for the rapid construction of complex molecules from simple starting materials and could open up new avenues for the synthesis of novel derivatives.

The photochemistry of nitropyridine derivatives is another area that has received limited attention. Investigating the photochemical reactivity of this compound could lead to the discovery of novel light-induced transformations and applications in areas such as photoredox catalysis or photoresponsive materials.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-chloro-5-nitronicotinate while minimizing byproduct formation?

- Methodological Answer :

- Use stepwise nitration and esterification under controlled temperatures (0–5°C for nitration; 60–80°C for esterification).

- Monitor reaction progress via TLC or HPLC to detect intermediates like 2-chloro-5-nitronicotinic acid.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using NMR and mass spectrometry .

- Address safety risks (e.g., nitrogen oxide emissions during nitration) by using fume hoods and gas scrubbers .

Q. What precautions are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Avoid inhalation/contact by using PPE (gloves, lab coats, respirators) and work in well-ventilated areas.

- In case of spills, contain with sand/vermiculite, transfer to labeled containers, and avoid aqueous cleanup due to potential hydrolysis .

- Store in airtight containers away from heat/oxidizers; decomposition releases CO, CO₂, and NOₓ .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm ester and nitro group positions (e.g., ester carbonyl at ~165 ppm, nitro group deshielding adjacent protons).

- IR Spectroscopy : Identify C=O (ester) at ~1720 cm⁻¹ and NO₂ stretching at ~1520/1350 cm⁻¹.

- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- Cross-reference with synthetic intermediates to rule out residual starting materials .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian or ORCA) to model electrophilic centers.

- Analyze LUMO maps to identify reactive sites (e.g., C-2 chloro group vs. C-5 nitro group).

- Validate predictions experimentally via reactions with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, temperature gradients) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers in nitro groups) or tautomerism.

- Use variable-temperature NMR to distinguish static vs. dynamic effects.

- Compare X-ray crystallography data (e.g., SHELXL refinement) to confirm bond lengths/angles and rule out structural anomalies .

Q. How can researchers design experiments to study the compound’s stability under catalytic hydrogenation conditions?

- Methodological Answer :

- Use a Parr reactor with controlled H₂ pressure (1–5 atm) and catalysts (Pd/C, Raney Ni).

- Monitor nitro group reduction via in-situ FTIR or UV-Vis spectroscopy.

- Analyze products for dechlorination or ester hydrolysis byproducts (e.g., LC-MS for nitro-to-amine conversion).

- Optimize solvent systems (e.g., ethanol vs. THF) to balance reactivity and stability .

Q. What systematic approaches ensure reproducibility in synthesizing this compound analogs for SAR studies?

- Methodological Answer :

- Adopt a modular workflow:

Scaffold diversification : Replace chloro/nitro groups with halogens, alkoxy, or amino groups.

High-throughput screening : Use automated liquid handlers for parallel reactions.

Data standardization : Report yields, purity (HPLC area %), and spectroscopic data in tabular format (see Table 1).

- Publish detailed protocols in supplementary materials to enable replication .

Key Considerations for Researchers

- Safety : Prioritize hazard mitigation given limited toxicological data .

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for experimental reporting .

- Data Validation : Cross-check computational predictions with crystallographic/spectroscopic results to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.